UFP-101 TFA: A Technical Guide for Researchers
UFP-101 TFA: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Pharmacology of UFP-101 TFA for Researchers, Scientists, and Drug Development Professionals.
Introduction
UFP-101 TFA is a potent, selective, and competitive antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] It is a synthetic peptide analogue of N/OFQ, specifically [Nphe¹,Arg¹⁴,Lys¹⁵]N/OFQ-NH₂.[3][4] This modification, particularly the [Nphe¹] substitution, eliminates efficacy, while the [Arg¹⁴,Lys¹⁵] substitution enhances potency and in vivo duration of action.[4] UFP-101 TFA is a valuable pharmacological tool for investigating the physiological and pathological roles of the N/OFQ-NOP receptor system.[3][4] Its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa) make it a precise instrument for delineating the specific functions of this system in various biological processes, including pain modulation, mood regulation, and addiction.[1][2] This guide provides a comprehensive overview of the technical details of UFP-101 TFA, including its pharmacological data, experimental protocols, and the signaling pathways it modulates.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of UFP-101 TFA, providing a clear comparison of its binding affinity, potency, and selectivity.
Table 1: Receptor Binding Affinity of UFP-101 TFA
| Receptor | Ligand | pKi | Ki (nM) | Source Organism/Cell Line | Reference |
| NOP | UFP-101 TFA | 10.24 | ~0.057 | Recombinant human NOP in CHO cells | [1][2] |
| Mu (μ) Opioid | UFP-101 TFA | Not Reported | >1000 | Not Reported | [1][2] |
| Delta (δ) Opioid | UFP-101 TFA | Not Reported | >1000 | Not Reported | [1][2] |
| Kappa (κ) Opioid | UFP-101 TFA | Not Reported | >1000 | Not Reported | [1][2] |
Note: While specific Ki values for mu, delta, and kappa opioid receptors are not explicitly reported in the reviewed literature, UFP-101 TFA is consistently stated to have over 3000-fold selectivity for the NOP receptor over these classical opioid receptors.[1][2]
Table 2: In Vitro and In Vivo Potency of UFP-101 TFA
| Assay | Parameter | Value | Species/Tissue | Reference |
| GTPγS Binding Assay | pA₂ | 8.4 - 9.0 | CHO cells expressing human NOP | |
| Spinal Cord Electrophysiology | pA₂ | 6.44 | Mouse |
Signaling Pathways and Mechanisms of Action
UFP-101 TFA exerts its effects by competitively antagonizing the NOP receptor, a G protein-coupled receptor (GPCR). The NOP receptor primarily couples to inhibitory G proteins of the Gi/Go family. Upon activation by its endogenous ligand N/OFQ, the NOP receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the NOP receptor modulates ion channel activity, typically leading to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release. UFP-101 TFA blocks these downstream effects by preventing the binding of N/OFQ to the NOP receptor.
NOP Receptor Signaling Pathway
Detailed Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation following receptor agonism. As an antagonist, UFP-101 TFA is used to inhibit the agonist-stimulated binding of [³⁵S]GTPγS.
1. Materials:
-
Cell membranes expressing the NOP receptor (e.g., from CHO-hNOP cells)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
Unlabeled GTPγS
-
GDP
-
NOP receptor agonist (e.g., N/OFQ)
-
UFP-101 TFA
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Plate scintillation counter
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of various concentrations of UFP-101 TFA.
-
25 µL of a fixed concentration of NOP agonist (e.g., EC₈₀ concentration of N/OFQ).
-
50 µL of membrane suspension.
-
50 µL of GDP (final concentration 10-100 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Detection: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, seal the plate, and count the radioactivity.
3. Data Analysis:
-
Subtract non-specific binding from all other values to obtain specific binding.
-
Plot the specific binding against the logarithm of the UFP-101 TFA concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the pA₂ value using the Schild equation for competitive antagonism.
GTPγS Binding Assay Workflow
Forced Swim Test (Mouse)
This behavioral test is used to assess antidepressant-like activity. UFP-101 TFA has been shown to exhibit antidepressant-like effects in this model.
1. Materials:
-
Cylindrical containers (30 cm height x 20 cm diameter)
-
Water maintained at 24-25°C
-
Video recording equipment
-
UFP-101 TFA and vehicle control
-
Dry towels and a warming area for the animals post-test
2. Procedure:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer UFP-101 TFA or vehicle control (e.g., intracerebroventricularly) at the desired time point before the test.
-
Test Apparatus: Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.
-
Test Session:
-
Gently place each mouse into its individual cylinder.
-
The total test duration is 6 minutes.
-
Record the entire session for later analysis.
-
-
Post-Test Care: After 6 minutes, carefully remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp until fully dry before returning to its home cage.
-
Water Change: The water should be changed between each animal to avoid olfactory cues.
3. Data Analysis:
-
The primary measure is the duration of immobility during the last 4 minutes of the 6-minute test.
-
Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
A significant decrease in immobility time in the UFP-101 TFA-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
References
- 1. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UFP-101-A Peptide Antagonist - Creative Peptides [creative-peptides.com]
- 3. UFP‐101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic treatment with the selective NOP receptor antagonist [Nphe 1, Arg 14, Lys 15]N/OFQ-NH 2 (UFP-101) reverses the behavioural and biochemical effects of unpredictable chronic mild stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
